B1575314 ETV6-AML1 fusion protein (332-346)

ETV6-AML1 fusion protein (332-346)

Cat. No.: B1575314
Attention: For research use only. Not for human or veterinary use.
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Description

Genetic and Molecular Basis of the ETV6-AML1 Fusion Protein (332-346)

Chromosomal Translocation Mechanisms in t(12;21)(p13;q22)

The t(12;21) translocation is the most common chromosomal abnormality in childhood ALL, occurring in approximately 25% of cases. This translocation generates the ETV6-AML1 fusion protein through non-homologous end joining (NHEJ), a DNA repair mechanism that ligates double-strand breaks without requiring sequence homology. Key features include:

Mechanism Details Source
Breakpoint Formation Microhomologies (1–3 nucleotides) at fusion junctions; occasional non-template nucleotides
Timing Primarily occurs in utero during fetal hematopoiesis
Secondary Mutations Additional deletions (e.g., loss of non-rearranged ETV6 allele) or trisomy 21

The translocation disrupts both ETV6 and AML1 genes, creating a fusion product that combines the N-terminal pointed (PNT) domain of ETV6 with the Runt domain and transactivation domain of AML1.

Structural Analysis of ETV6 and AML1 Gene Components

The ETV6-AML1 fusion protein’s structure is defined by the functional domains of its parent genes:

ETV6 Gene Components

The ETV6 gene (12p13) encodes a transcriptional repressor with three key domains:

  • PNT Domain : Mediates dimerization and transcriptional repression via interactions with corepressors (e.g., N-CoR, HDAC3).
  • HLH Domain : Helix-loop-helix motif critical for protein-protein interactions.
  • ETS Domain : DNA-binding domain targeting consensus sequences (5′-GGAA/T-3′).
AML1 (RUNX1) Gene Components

The AML1 gene (21q22) encodes a master regulator of hematopoiesis with:

  • Runt Domain : DNA-binding domain that recognizes core motif 5′-TGT/C/GGT-3′.
  • Transactivation Domain : C-terminal region driving activation of target genes (e.g., IL7R, TdT).
Domain Function Impact of Fusion
ETV6 PNT Recruits corepressors; inhibits transcriptional activation Alters AML1’s transcriptional activity
AML1 Runt Binds DNA; regulates genes critical for lymphopoiesis Repressed by ETV6 in fusion protein
AML1 Transactivation Activates target genes for B-cell development Retained but dysregulated in fusion protein

The fusion protein (332-346) includes residues from ETV6’s PNT domain (amino acids 332–346) and AML1’s Runt domain, creating a dominant-negative regulator of AML1 target genes.

Breakpoint Cluster Regions and Fusion Transcript Variants

Breakpoint Microclusters

The t(12;21) translocation exhibits distinct breakpoint clusters:

  • ETV6 Intron 5 : ~390-bp region with four microclusters.
  • AML1 Intron 1/2 : Wider distribution with four significant clusters.

These clusters arise from sequence-specific DNA features (e.g., repetitive elements) or chromatin accessibility in early B-cell progenitors.

Fusion Transcript Variants

Two primary ETV6-AML1 transcripts exist:

Variant Exons Fused Length Difference Prevalence Source
Long ETV6 exon 5 → AML1 exon 2 464 bp Majority (~70%)
Short ETV6 exon 5 → AML1 exon 3 425 bp Minority (~30%)

The short variant lacks 39 bp from AML1 exon 2, resulting from alternative splicing or rearrangement. Reciprocal AML1-ETV6 transcripts are detected in ~86% of cases but lack oncogenic potential.

Properties

sequence

IGRIAECILGMNPSR

source

Homo sapiens (human)

storage

Common storage 2-8℃, long time storage -20℃.

Synonym

ETV6-AML1 fusion protein (332-346)

Origin of Product

United States

Scientific Research Applications

Role in Leukemogenesis

The ETV6-AML1 fusion protein is primarily associated with B-cell precursor acute lymphoblastic leukemia (pre-B ALL). It is found in approximately 20% of pediatric ALL cases and is linked to favorable prognoses. However, its presence alone is insufficient for leukemic transformation, suggesting that additional genetic alterations are necessary for full disease manifestation .

Case Study: Pediatric ALL

A study analyzing the expression of ETV6-AML1 in various leukemic cell lines demonstrated that the fusion protein's expression correlates with specific gene regulatory changes. This study utilized Western blotting to identify distinct protein isoforms and their expression patterns, revealing that ETV6-AML1 alters target gene expression critical for hematopoietic differentiation .

Transcriptional Regulation

ETV6-AML1 functions as a chimeric transcription factor that can act as both an activator and repressor of gene expression. Research has identified over 200 directly regulated target genes, highlighting the complexity of its transcriptional network .

Data Table: Target Genes Regulated by ETV6-AML1

Gene NameFunctionRegulation Type
Granzyme BApoptosisDirect
Erythropoietin Receptor (EPOR)HematopoiesisIndirect
CD34Hematopoietic stem cellsDirect
IL-7RImmune responseIndirect

This table summarizes some key genes influenced by ETV6-AML1, illustrating its role in modifying hematopoietic processes.

Diagnostic Applications

The detection of ETV6-AML1 fusion transcripts is essential for diagnosing pre-B ALL. Techniques such as fluorescence in situ hybridization (FISH) and polymerase chain reaction (PCR) are frequently employed to identify this genetic alteration in clinical settings .

Case Study: Diagnostic Utility

In a clinical case involving a 66-year-old man diagnosed with acute myeloid leukemia (AML), targeted RNA sequencing revealed the presence of the ETV6-RUNX1 fusion gene, previously thought to be exclusive to ALL. This finding underscores the potential for ETV6-related fusions to appear in myeloid malignancies, suggesting a broader diagnostic significance than previously recognized .

Therapeutic Implications

Understanding the mechanisms through which ETV6-AML1 contributes to leukemogenesis opens avenues for targeted therapies. Research indicates that inhibiting the fusion protein's activity may restore normal hematopoietic function and reduce leukemic cell proliferation.

Research Insights

Studies exploring small molecule inhibitors targeting transcription factors have shown promise in selectively disrupting the activity of fusion proteins like ETV6-AML1. These therapeutic strategies aim to exploit the unique dependencies created by the fusion protein's altered regulatory landscape .

Comparison with Similar Compounds

Comparison with Similar Fusion Proteins

Table 1: Structural and Functional Comparison

Fusion Protein Genes Involved Key Domains Retained Associated Disease(s) Mechanism of Oncogenesis Clinical Response to TKIs
ETV6-AML1 ETV6 (exons 1–5) + AML1 PD/Repression (ETV6) + Runt (AML1) Childhood B-ALL Transcriptional repression; blocks differentiation Not applicable (non-kinase)
ETV6-ABL1 ETV6 (exons 1–4/1–5) + ABL1 PD (ETV6) + SH2-kinase (ABL1) MPN, AML, ALL, CML Constitutive tyrosine kinase activity; activates PI3K/ERK pathways Resistant to imatinib; responds to 2nd-gen TKIs
BCR-ABL1 BCR + ABL1 Coiled-coil (BCR) + SH2-kinase (ABL1) CML, Ph+ ALL Hyperactive kinase signaling (Ras/MAPK, JAK-STAT) Sensitive to imatinib
ETV6-LYN ETV6 + LYN PD (ETV6) + kinase (LYN) T-lymphoblastic lymphoma, AML Aberrant kinase activation; resistance to apoptosis Poor prognosis; refractory to chemotherapy
TTL-ETV6 TTL + ETV6 Unknown (TTL) + HLH/ETS (ETV6) ALL Unknown; potential transcriptional dysregulation Limited data

Key Findings:

Kinase Activity :

  • ETV6-ABL1 exhibits higher tyrosine kinase activity than BCR-ABL1, driving aggressive MPN/AML .
  • ETV6-AML1 lacks kinase activity but represses tumor suppressors (e.g., CTNNA1) and disrupts RUNX1/CBFβ complexes .

Transcriptional vs. Kinase-Driven Mechanisms :

  • ETV6-AML1 and TTL-ETV6 alter transcriptional networks, while ETV6-ABL1 and BCR-ABL1 rely on kinase signaling .

Prognosis: ETV6-AML1 B-ALL has excellent prognosis (5-year survival >90%) with conventional therapy . ETV6-ABL1 and ETV6-LYN fusions correlate with resistance to treatment and rapid progression .

Table 2: Clinical and Molecular Features

Feature ETV6-AML1 ETV6-ABL1 BCR-ABL1
Primary Disease B-ALL MPN, AML CML, Ph+ ALL
Secondary Mutations Required Yes (e.g., PAX5) No No
Tyrosine Kinase Activity None High High
TKI Response N/A Resistant to imatinib Sensitive to imatinib
5-Year Survival >90% <30% (AML/MPN) 80–90% (CML)

Preparation Methods

Recombinant Expression Systems

  • Gene Cloning : The DNA sequence encoding the fusion segment (amino acids 332-346) is cloned into an appropriate expression vector. This vector often includes tags (e.g., His-tag, GST-tag) to facilitate purification.

  • Host Systems : Common hosts include Escherichia coli for peptide or small domain expression due to ease of use and high yield, or eukaryotic systems (e.g., insect or mammalian cells) when post-translational modifications are necessary.

  • Expression Induction : Protein expression is induced under controlled conditions, often using IPTG in bacterial systems or chemical inducers in eukaryotic cells.

  • Protein Extraction and Purification : Following expression, cells are lysed, and the fusion protein is purified using affinity chromatography based on the tag, followed by size exclusion or ion-exchange chromatography to enhance purity.

Synthetic Peptide Preparation

For the 332-346 amino acid segment, chemical peptide synthesis is a viable approach, especially when the goal is to produce a defined peptide fragment rather than the full fusion protein.

  • Solid-Phase Peptide Synthesis (SPPS) : The segment is synthesized stepwise on a resin, using Fmoc or Boc chemistry, with careful control of coupling and deprotection steps to ensure sequence fidelity.

  • Purification : The crude peptide is purified by high-performance liquid chromatography (HPLC) to achieve high purity, essential for biochemical and biophysical studies.

  • Characterization : Mass spectrometry and amino acid analysis confirm the identity and purity of the peptide.

Detailed Research Findings on Preparation Methods

While direct preparation protocols for ETV6-AML1 fusion protein (332-346) are scarce in literature, insights can be drawn from studies on the fusion gene and protein characterization:

  • Cloning and Expression : Studies involving the full-length fusion protein or large fragments typically use PCR amplification of patient-derived fusion gene sequences, followed by cloning into expression vectors for recombinant protein production.

  • Unique Fusion Junctions : The fusion breakpoint sequences are patient-specific, necessitating custom cloning strategies for each variant. This complexity impacts preparation methods, requiring precise molecular biology techniques to isolate and clone the exact fusion region.

  • Protein Functionality : The PNT domain of ETV6 mediates oligomerization, which is critical for the leukemogenic activity of the fusion protein. Preparation methods must preserve this domain's structural integrity, influencing buffer composition and purification conditions.

  • Peptide Use in Research : The synthetic peptide corresponding to residues 332-346 is used in binding assays and immunological studies. Vendors such as Vulcanchem provide this peptide for research, indicating commercial synthetic preparation is feasible and standardized.

Comparative Table of Preparation Methods

Preparation Method Description Advantages Limitations Typical Applications
Recombinant Protein Expression in E. coli Cloning fusion gene fragment, IPTG induction, affinity purification High yield, cost-effective, scalable May lack post-translational modifications, inclusion bodies formation Structural and functional assays
Recombinant Expression in Eukaryotic Cells Expression in insect or mammalian cells, affinity purification Proper folding, post-translational modifications More expensive, complex protocols Functional studies requiring native folding
Solid-Phase Peptide Synthesis (SPPS) Chemical synthesis of 15-mer peptide segment High purity, sequence-specific, rapid Limited to shorter peptides, cost increases with length Binding studies, immunogenicity assays

Notes on Experimental Conditions and Optimization

  • Buffer Systems : For recombinant protein, buffers containing reducing agents (e.g., DTT) and mild detergents help maintain solubility and prevent aggregation.

  • Temperature and pH : Expression and purification are optimized at neutral to slightly basic pH and low temperatures (4–20°C) to enhance protein stability.

  • Yield and Purity Assessment : SDS-PAGE, Western blotting with specific antibodies, and mass spectrometry are standard techniques for verifying protein identity and purity.

Q & A

Q. What quality controls are critical for amino acid analysis of recombinant ETV6-AML1 fusion proteins?

  • Answer : Hydrolyze proteins under vacuum with 6M HCl at 110°C for 24h to avoid degradation. Use HPLC with precolumn derivatization (e.g., AccQ-Tag) and spike internal standards (e.g., norleucine) to quantify residues. Validate against reference spectra from synthetic peptides .

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